

Spectroscopic Characterization of 3-(Allyloxy)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Allyloxy)benzohydrazide

Cat. No.: B1286253

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Allyloxy)benzohydrazide**. Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.^[1] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for rational drug design and quality control. This document details the synthesis and in-depth analysis of **3-(Allyloxy)benzohydrazide** using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, interpretation of the spectral data, and the underlying scientific principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Benzohydrazides are organic compounds characterized by a hydrazide group attached to a benzene ring. They serve as versatile synthons for the preparation of various heterocyclic compounds and exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The introduction of an allyloxy substituent at the meta-position of the benzohydrazide scaffold can significantly influence its lipophilicity, metabolic stability, and receptor-binding affinity, making **3-(Allyloxy)benzohydrazide** a compound of interest for further biological evaluation.

Accurate structural elucidation is the cornerstone of chemical research. This guide provides a detailed exposition of the key spectroscopic techniques used to unequivocally confirm the structure and purity of **3-(Allyloxy)benzohydrazide**.

Synthesis of 3-(Allyloxy)benzohydrazide

The synthesis of **3-(Allyloxy)benzohydrazide** is typically achieved through a two-step process starting from 3-hydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by allylation of the phenolic hydroxyl group via a Williamson ether synthesis, and finally, hydrazinolysis of the ester to yield the desired benzohydrazide. A more direct approach, and the one detailed here, involves the allylation of a commercially available 3-hydroxybenzohydrazide.

Experimental Protocol: Williamson Ether Synthesis

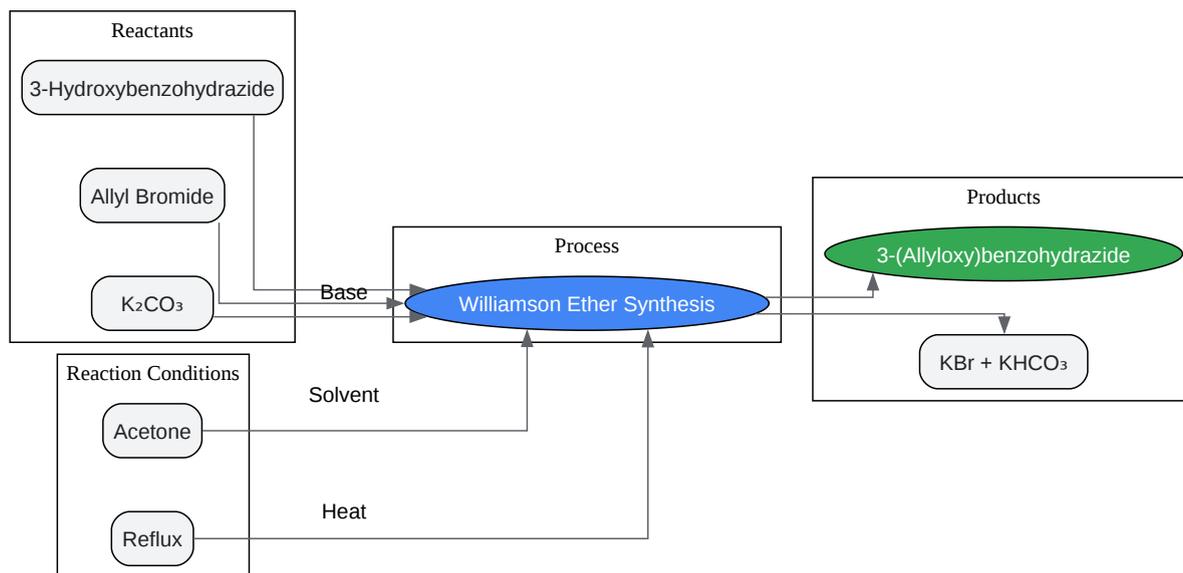
This protocol outlines the synthesis of **3-(Allyloxy)benzohydrazide** from 3-hydroxybenzohydrazide and allyl bromide.

Materials:

- 3-Hydroxybenzohydrazide
- Allyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetone
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 3-hydroxybenzohydrazide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
- Stir the suspension vigorously at room temperature for 30 minutes.
- Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with deionized water and then with brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-(Allyloxy)benzohydrazide**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(Allyloxy)benzohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

Expected 1H NMR (400 MHz, DMSO- d_6) Spectrum of **3-(Allyloxy)benzohydrazide**:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.50	s	1H	-CONH-
~7.40	m	2H	Ar-H
~7.10	m	2H	Ar-H
~6.05	m	1H	-O-CH ₂ -CH=CH ₂
~5.40	dd	1H	-O-CH ₂ -CH=CH ₂ (trans)
~5.25	dd	1H	-O-CH ₂ -CH=CH ₂ (cis)
~4.60	dt	2H	-O-CH ₂ -CH=CH ₂
~4.40	br s	2H	-NHNH ₂

Interpretation:

- **Hydrazide Protons:** The protons of the hydrazide group (-CONHNH₂) are expected to appear as two distinct signals. The amide proton (-CONH-) typically resonates downfield as a singlet around δ 9.50 ppm. The terminal amine protons (-NHNH₂) are expected to appear as a broad singlet around δ 4.40 ppm; the chemical shift of this peak is often concentration and solvent dependent.
- **Aromatic Protons:** The four protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex multiplet is expected.
- **Allyl Group Protons:** The protons of the allyloxy group give rise to characteristic signals. The proton on the central carbon of the double bond (-CH=) will appear as a multiplet around δ 6.05 ppm. The two terminal vinyl protons (=CH₂) will appear as distinct doublet of doublets around δ 5.40 and 5.25 ppm due to geminal and cis/trans coupling. The two methylene protons adjacent to the ether oxygen (-O-CH₂-) will be deshielded and appear as a doublet of triplets around δ 4.60 ppm.

^{13}C NMR Spectroscopy

Expected ^{13}C NMR (100 MHz, DMSO- d_6) Spectrum of **3-(Allyloxy)benzohydrazide**:

Chemical Shift (δ , ppm)	Assignment
~165.0	C=O
~158.0	Ar-C-O
~134.0	-O-CH ₂ -CH=CH ₂
~130.0	Ar-C
~120.0	Ar-C
~118.0	-O-CH ₂ -CH=CH ₂
~115.0	Ar-C
~113.0	Ar-C
~68.0	-O-CH ₂ -CH=CH ₂

Interpretation:

- **Carbonyl Carbon:** The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, appearing around δ 165.0 ppm.
- **Aromatic Carbons:** The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the allyloxy group (Ar-C-O) will be significantly deshielded and appear around δ 158.0 ppm. The other aromatic carbon signals will be distributed based on the electronic effects of the substituents.
- **Allyl Group Carbons:** The sp^2 carbons of the double bond will appear at approximately δ 134.0 ppm (-CH=) and δ 118.0 ppm (=CH₂). The sp^3 carbon of the methylene group attached to the oxygen (-O-CH₂-) will be found further upfield, around δ 68.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR (KBr, cm^{-1}) Spectrum of **3-(Allyloxy)benzohydrazide**:

Wavenumber (cm^{-1})	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (hydrazide)
3050-3100	Medium	=C-H stretching (aromatic and vinyl)
2850-2950	Medium	-C-H stretching (aliphatic)
1640-1660	Strong	C=O stretching (amide I band)
1600-1620	Medium	C=C stretching (aromatic and vinyl)
1500-1550	Strong	N-H bending (amide II band)
1200-1250	Strong	C-O-C asymmetric stretching (aryl ether)
990 and 910	Medium	=C-H bending (out-of-plane)

Interpretation:

- **N-H Stretching:** The N-H stretching vibrations of the hydrazide group are expected to produce a strong, broad absorption in the region of 3300-3400 cm^{-1} .
- **C=O Stretching:** A strong absorption band characteristic of the carbonyl group (Amide I band) is expected in the range of 1640-1660 cm^{-1} .
- **C=C Stretching:** The stretching vibrations of the aromatic ring and the vinyl group will result in medium intensity bands around 1600-1620 cm^{-1} .
- **C-O-C Stretching:** The asymmetric stretching of the aryl ether C-O-C bond will give a strong absorption band in the 1200-1250 cm^{-1} region.

- =C-H Bending: The out-of-plane bending vibrations of the vinyl group are expected to show two medium intensity bands around 990 cm^{-1} and 910 cm^{-1} .

Mass Spectrometry (MS)

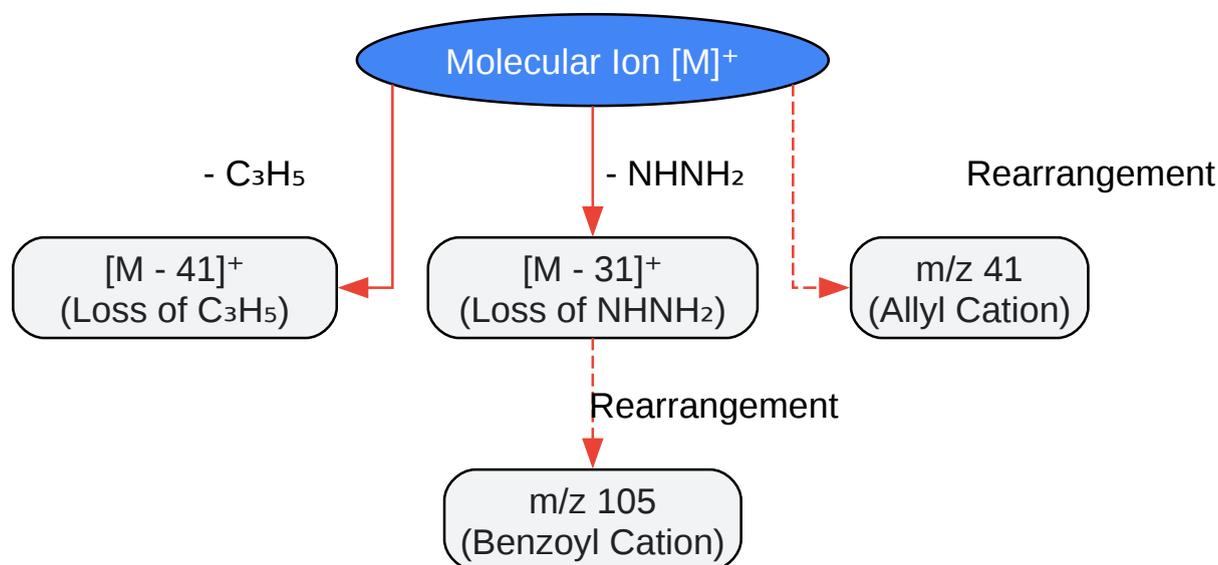
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of **3-(Allyloxy)benzohydrazide** is expected to show a molecular ion peak ($[M]^+$) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the aromatic ring, the ether linkage, and the hydrazide group.

Key Expected Fragments:

- Molecular Ion ($[M]^+$): The peak corresponding to the intact molecule.
- $[M - 41]^+$: Loss of the allyl group (C_3H_5). This is a common fragmentation pathway for allyloxy aromatic compounds.
- $[M - 31]^+$: Loss of the $-NHNH_2$ radical.
- Tropylium Ion ($m/z\ 91$): While not directly formed from the parent structure, rearrangement and fragmentation of the benzoyl portion can lead to the stable tropylium ion.
- Benzoyl Cation ($m/z\ 105$): Cleavage of the C-N bond of the hydrazide can generate the benzoyl cation.
- Allyl Cation ($m/z\ 41$): The allyl cation is a stable carbocation and is expected as a prominent peak.



[Click to download full resolution via product page](#)

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **3-(Allyloxy)benzohydrazide**. The presented protocols for synthesis and data acquisition, coupled with the in-depth interpretation of the expected spectral features, offer a robust framework for the characterization of this and related benzohydrazide derivatives. This comprehensive spectroscopic information is essential for ensuring the identity, purity, and structural integrity of **3-(Allyloxy)benzohydrazide** in research and development settings.

References

- Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgps.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-(Allyloxy)benzohydrazide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286253#spectroscopic-data-nmr-ir-ms-of-3-allyloxy-benzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com